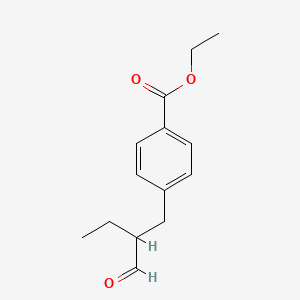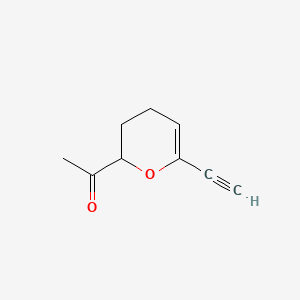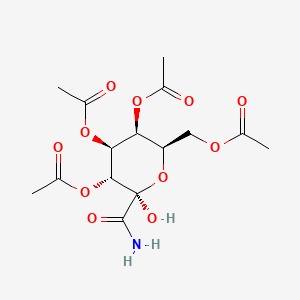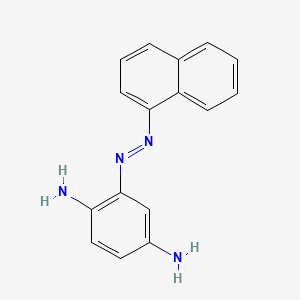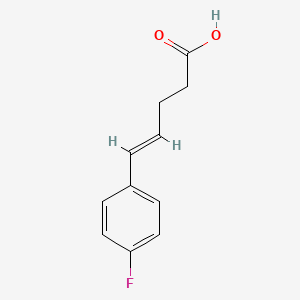
Celestine blue
Vue d'ensemble
Description
Celestine blue (CB) is an oxazine dye used in combination with the alum hematoxylin as a nuclear stain . It provides good nuclear definition and is resistant to strong acid dyes . Celestine blue is commonly used for routine staining of fixed sections and has been used as a new electroactive indicator in DNA biosensors .
Chemical Reactions Analysis
Celestine blue B reacts selectively with hypochlorous acid . It has been used as a new electroactive indicator in DNA biosensors .
Physical And Chemical Properties Analysis
Celestine blue is an organic chloride salt composed of 1-carbamoyl-7-(diethylamino)-3,4-dihydroxyphenoxazin-5-ium and chloride ions in a 1:1 ratio . It has a role as a fluorochrome and a histological dye . The molecular formula of Celestine blue is C17H18ClN3O4 .
Applications De Recherche Scientifique
Fluorescent Probe for HOCl and Reactive Halogenated Species Detection
Celestine Blue B (CB) has been used as a sensitive and selective fluorescent “turn-on” probe for endogenous detection of Hypochlorous acid (HOCl) and reactive halogenated species . It has demonstrated remarkable selectivity and sensitivity, with a limit of detection of 32 nM . This makes CB a promising tool for investigating the role of HOCl in health and disease and for screening drugs capable of regulating myeloperoxidase (MPO) activity .
Studying the Effect of Drugs on Neutrophil Activity
Celestine Blue B reacts selectively with hypochlorous acid, while gallocyanine reacts mainly with the superoxide radical-anion . This reveals the regulatory effect of anti-inflammatory drugs on neutrophil NADPH-oxidase and myeloperoxidase, which are responsible for the production of reactive oxygen and halogen species . This makes it a valuable tool for studying the effect of drugs used in anti-inflammatory therapy for the neutrophil respiratory burst .
Routine Staining of Fixed Sections
Celestine Blue is commonly used for routine staining of fixed sections . It provides good nuclear definition and is resistant to strong acid dyes .
New Electroactive Indicator in DNA Biosensors
Celestine Blue has been used as a new electroactive indicator in DNA biosensors . This application allows for the detection and quantification of specific DNA sequences, which can be useful in various fields such as medical diagnostics, forensic science, and environmental monitoring .
Mécanisme D'action
Celestine Blue B (CB) is applicable for HOCl detection in living cells and for assaying the chlorinating activity of MPO . A remarkable selectivity and sensitivity (limit of detection is 32 nM), along with a rapid “turn-on” response of CB to HOCl was demonstrated . Furthermore, the probe was able to detect endogenous HOCl and reactive halogenated species by fluorescence spectroscopy, confocal microscopy, and flow cytometry techniques .
Safety and Hazards
Celestine blue should be handled with care to avoid contact with skin and eyes . It’s advised to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Propriétés
IUPAC Name |
[7-(diethylamino)-3,4-dioxo-10H-phenoxazine-1-carbonyl]azanium;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O4.ClH/c1-3-20(4-2)9-5-6-11-13(7-9)24-16-14(19-11)10(17(18)23)8-12(21)15(16)22;/h5-8,19H,3-4H2,1-2H3,(H2,18,23);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REPMZEQSQQAHJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC2=C(C=C1)NC3=C(O2)C(=O)C(=O)C=C3C(=O)[NH3+].[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1562-90-9 | |
| Record name | Celestin Blue | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001562909 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CELESTINE BLUE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7823 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-carbamoyl-7-(diethylamino)-3,4-dihydroxyphenoxazin-5-ium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.861 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CELESTINE BLUE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T83565QF0P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q & A
Q1: What makes Celestine Blue B a good nuclear stain?
A1: Celestine Blue B, when complexed with iron, exhibits a high affinity for nucleic acids, particularly DNA and RNA found abundantly in cell nuclei. [] This specificity allows for clear visualization of nuclei in various cell types. []
Q2: Can Celestine Blue B be used as a substitute for hematoxylin in routine cytological examinations?
A2: Yes, an improved Celestine Blue B staining method has been shown to be a satisfactory substitute for hematoxylin in routine cytological staining. Studies indicate comparable results between the two stains across diverse clinical materials. []
Q3: How does the pH of the staining solution affect the nuclear specificity of Celestine Blue B?
A3: Research suggests that Celestine Blue B staining may occur through a colloidal dispersion mechanism. The pH of the staining solution plays a crucial role in controlling the nuclear specificity of this dispersion. []
Q4: Can Celestine Blue B be used to stain plastic-embedded tissue sections?
A4: Yes, Celestine Blue B, in combination with Biebrich scarlet-acid fuchsin, offers a rapid and reliable staining method for plastic-embedded tissue sections. Unlike hematoxylin and eosin, it doesn't stain the plastic or detach the sections from slides. []
Q5: What advantage does Celestine Blue B offer over hematoxylin in staining plastic-embedded sections?
A5: Celestine Blue B doesn't stain the plastic embedment or cause sections to detach from glass slides, unlike hematoxylin and some basic stains. This makes it a more reliable choice for plastic-embedded tissue staining. [, ]
Q6: Is there a staining method using Celestine Blue B that can simultaneously visualize nuclei and cytoplasm?
A6: Yes, a single solution containing Celestine Blue B dispersion, orange G, and acid fuchsin can simultaneously stain nuclear elements and provide double-contrast cytoplasmic staining. [] This offers a simplified approach compared to traditional "triple contrast" staining methods.
Q7: Can Celestine Blue B be used to demonstrate chromatoid bodies in Entamoeba histolytica cysts?
A7: While Celestine Blue B provides clearer histological results than hematoxylin for staining Entamoeba histolytica cysts, it causes dense background graining on autoradiographic film. This interference makes it unsuitable for autoradiography applications with this specific organism. []
Q8: Can Celestine Blue B be used to differentiate between different types of collagen?
A8: Research indicates that when combined with specific staining protocols, Celestine Blue B can help differentiate collagen types. For instance, a study used Celestine Blue/Mayer's Haematoxylin for nuclear details and Solophenyl Red 3 BL in picric acid solution for differential staining of type I (orange) and type III (green) collagen fibers under polarized light. []
Q9: What is the molecular formula and molecular weight of Celestine Blue B?
A9: Unfortunately, the provided research abstracts do not explicitly state the molecular formula and weight of Celestine Blue B. For precise information, refer to chemical databases or the manufacturer's data sheet.
Q10: What is the mechanism behind Celestine Blue B acting as a sensor for hypochlorous acid (HOCl)?
A10: Celestine Blue B undergoes oxidation in the presence of HOCl and its derivatives. This oxidation leads to a change in the dye's fluorescence properties, enabling its use as a “turn-on” fluorescent sensor for detecting HOCl. [, ]
Q11: Can Celestine Blue B be used to study the halogenating activity of Myeloperoxidase (MPO)?
A11: Yes, a kinetic method utilizing Celestine Blue B has been developed to assay MPO's halogenating activity. This method measures the rate of iodide-catalyzed oxidation of Celestine Blue B by oxygen and taurine halogenamines produced by MPO. Importantly, Celestine Blue B itself isn't a substrate for MPO's peroxidase activity. []
Q12: What is the advantage of using Celestine Blue B over traditional methods for measuring MPO activity?
A12: Unlike traditional fluorescent methods based on scopoletin, Celestine Blue B selectively reacts with HOCl. This specificity allows researchers to differentiate between MPO's peroxidase and halogenating activities, providing a more nuanced understanding of the enzyme's function. []
Q13: What happens to Celestine Blue B when it reacts with taurine N-chloramine (bromamine)?
A13: In the presence of iodide as a catalyst, Celestine Blue B reacts with taurine N-chloramine (bromamine) in a 2:1 molar ratio. This reaction is integral to the kinetic method used for assaying MPO's halogenating activity. []
Q14: What are the effects of 1,10-phenanthroline and H2O2 on the activity of 3,4-dihydroxyxanthone dioxygenase (DHXD)?
A14: Both 1,10-phenanthroline and H2O2 treatments were found to eliminate DHXD activity. These findings indicate that DHXD, an enzyme involved in the breakdown of the aromatic compound xanthone, relies on Fe2+ ions for its activity. []
Q15: Does Celestine Blue B affect the activity of 3,4-dihydroxyxanthone dioxygenase (DHXD)?
A15: Yes, Celestine Blue B acts as a noncompetitive inhibitor of DHXD with a Ki of 5 μM. This suggests that Celestine Blue B can bind to the enzyme at a site other than the active site, affecting its activity without directly competing with the substrate. []
Q16: How can Celestine Blue B be used in spectrophotometric analysis?
A16: Celestine Blue B's ability to form ion-association complexes with certain drugs, like Ranitidine hydrochloride, makes it valuable for spectrophotometric analysis. These complexes exhibit specific absorbance maxima, allowing for drug quantification. []
Q17: Can Celestine Blue B be used in kinetic spectrophotometric methods?
A17: Yes, Celestine Blue B can be utilized in kinetic spectrophotometric methods to determine the concentration of various analytes. One such application involves its reaction with potassium bromate (KBrO3) in the presence of certain drugs. The decrease in Celestine Blue B's absorbance, measured at its maximum wavelength (λmax 540 nm), allows for the indirect determination of the drug concentration. []
Q18: Can Celestine Blue B be used to determine Manganese (II) levels?
A18: Yes, a kinetic method employing Celestine Blue B has been developed for the sensitive determination of Manganese (II) in water samples. This method leverages the catalytic effect of Manganese (II) on the oxidation of Celestine Blue B by KIO4, using 1,10-phenanthroline as an activator. []
Q19: Can Celestine Blue B be used for the preparation of Bi2O3-Carbon Nanotube Composites?
A19: Yes, Celestine Blue B has been successfully utilized as a dispersing agent in the preparation of Bi2O3-Carbon Nanotube (MWCNT) nanocomposites for supercapacitor applications. []
Q20: What is the role of Celestine Blue B in the preparation of these composites?
A20: Celestine Blue B acts as a dispersant, facilitating the uniform distribution of MWCNTs within the Bi2O3 matrix. This uniform dispersion is crucial for achieving the desired electrochemical properties of the nanocomposite electrodes. []
Q21: How does the use of Celestine Blue B as a dispersant impact the performance of supercapacitor electrodes?
A21: The use of Celestine Blue B allows for a high mass loading of the active material on the electrode surface while maintaining good dispersion of the MWCNTs. This results in electrodes with enhanced energy storage capacity, making them promising for supercapacitor applications. [, ]
Q22: Can Celestine Blue B be used to modify the surface of inorganic particles for electrophoretic deposition (EPD)?
A22: Yes, Celestine Blue B, due to its cationic nature, can effectively modify the surface charge of inorganic particles, enabling their electrostatic dispersion and subsequent deposition using cathodic EPD. []
Q23: What makes Celestine Blue B a suitable choice for surface modification in EPD?
A23: Celestine Blue B demonstrates strong adsorption to various inorganic surfaces, a crucial factor for efficient particle dispersion and successful EPD. [] This versatility makes it applicable for depositing a wide range of materials, including oxides, halloysite nanotubes, and more.
Q24: Can Celestine Blue B be used to fabricate electrodes for energy storage applications beyond supercapacitors?
A24: Research suggests that the EPD method utilizing Celestine Blue B holds potential for fabricating electrodes for various energy storage applications. For example, the creation of nanostructured MnO2 films on high-surface-area current collectors showcases its promise for supercapacitors. [, ]
Q25: Can Celestine Blue B be used in the photocatalytic degradation of dyes?
A25: Studies demonstrate the potential of Celestine Blue B for environmental remediation, particularly in dye degradation. It has been successfully employed as a model pollutant in photocatalytic degradation studies using ammonium phosphomolybdate semiconductor photocatalysts. []
Q26: What factors influence the photocatalytic degradation of Celestine Blue B?
A26: Several factors impact Celestine Blue B's photocatalytic degradation, including the dye's concentration, the solution's pH, light intensity, and the amount of semiconductor photocatalyst used. Notably, degradation was found to be most efficient under basic conditions. []
Q27: What are some potential future research directions for Celestine Blue B?
A27:
Q28: Are there any known alternatives or substitutes for Celestine Blue B in its various applications?
A28: Yes, depending on the specific application, several alternatives to Celestine Blue B exist. For instance:
- Nuclear staining: Hematoxylin, although less suitable for plastic sections, remains a common alternative. []
- HOCl detection: Other fluorescent probes are available, but Celestine Blue B offers advantages in terms of selectivity and sensitivity. [, , ]
- EPD: Various other dispersing agents can be used, but Celestine Blue B demonstrates strong adsorption to diverse materials. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



